molecular formula C17H19NO2 B5497461 N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B5497461
M. Wt: 269.34 g/mol
InChI Key: WXQNVVQHGGQOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide, also known as MMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPA belongs to the class of phenacetin analogs and is structurally similar to other compounds, such as paracetamol and acetanilide.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide is not fully understood. However, it is believed that N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain. N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to induce cell death in various cancer cell lines. However, the biochemical and physiological effects of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in humans are not fully understood. Further studies are needed to determine the safety and efficacy of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in humans.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide can be used to study the mechanisms of pain and inflammation in animal models. Additionally, N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide can be used to study the potential use of COX inhibitors in the treatment of pain and inflammation. However, one limitation of using N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potential toxicity. N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to induce liver toxicity in animal models. Therefore, caution should be taken when using N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in lab experiments.

Future Directions

There are several future directions for the study of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide. One direction is to further investigate the mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide. Understanding the molecular pathways involved in the analgesic, anti-inflammatory, and anti-cancer effects of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide could lead to the development of more potent and selective analogs. Another direction is to investigate the safety and efficacy of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in humans. Clinical trials are needed to determine the potential use of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in the treatment of pain, inflammation, and cancer. Additionally, studies are needed to investigate the potential use of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide involves the reaction between 4-methoxy-2-methylbenzoic acid and 2-methylaniline in the presence of acetic anhydride and a catalyst. The reaction yields N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide as a white crystalline solid with a melting point of 150-152°C. The purity of N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide has been investigated for its potential use as an anti-cancer agent. Studies have shown that N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-6-4-5-7-14(12)11-17(19)18-16-9-8-15(20-3)10-13(16)2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQNVVQHGGQOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-methylphenyl)-2-(2-methylphenyl)acetamide

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